di-(8-methylstearoyl)phosphatidylcholine di-(8-methylstearoyl)phosphatidylcholine
Brand Name: Vulcanchem
CAS No.: 114927-92-3
VCID: VC0054276
InChI: InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3
SMILES: CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC
Molecular Formula: C46H92NO8P
Molecular Weight: 818.2 g/mol

di-(8-methylstearoyl)phosphatidylcholine

CAS No.: 114927-92-3

Main Products

VCID: VC0054276

Molecular Formula: C46H92NO8P

Molecular Weight: 818.2 g/mol

di-(8-methylstearoyl)phosphatidylcholine - 114927-92-3

CAS No. 114927-92-3
Product Name di-(8-methylstearoyl)phosphatidylcholine
Molecular Formula C46H92NO8P
Molecular Weight 818.2 g/mol
IUPAC Name 2,3-bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3
Standard InChIKey CJASOXBQLCLECD-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC
Canonical SMILES CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC
Synonyms di-(8-methylstearoyl)phosphatidylcholine
DSPC-8M
PubChem Compound 196707
Last Modified Nov 11 2021
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